Enhanced Potency Against uPA: B-428 vs. First-Generation Inhibitor Amiloride
B-428 exhibits significantly greater potency against uPA compared to the first-generation uPA inhibitor amiloride. In direct comparison using plasminogen-linked assays, B-428's IC50 is 0.32 μM, representing a 20-fold increase in potency over amiloride's reported potency of 6-7 μM [1].
| Evidence Dimension | Potency (IC50) against human uPA |
|---|---|
| Target Compound Data | 0.32 μM |
| Comparator Or Baseline | Amiloride: 6-7 μM |
| Quantified Difference | 20-fold higher potency |
| Conditions | Plasminogen-linked assay |
Why This Matters
Higher potency translates directly to lower required experimental doses, reducing potential off-target toxicity and cost per experiment.
- [1] Towle MJ, Lee A, Maduakor EC, Schwartz CE, Bridges AJ, Littlefield BA. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor. Cancer Res. 1993 Jun 1;53(11):2553-9. PMID: 8495419. View Source
